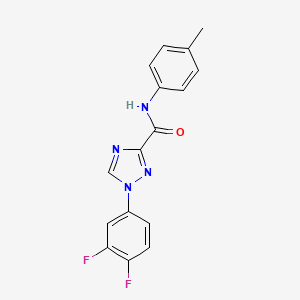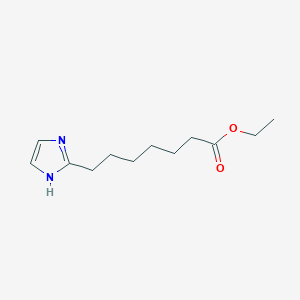
7-(4-Iodobutyl)tridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Iodobutyl)tridecane is an organic compound with the molecular formula C17H35I It is a derivative of tridecane, where an iodine atom is attached to the fourth carbon of a butyl group, which is in turn attached to the seventh carbon of the tridecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Iodobutyl)tridecane typically involves the iodination of a suitable precursor. One common method is the reaction of 7-(4-bromobutyl)tridecane with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an iodine atom. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-Iodobutyl)tridecane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alkane, 7-(4-butyl)tridecane, using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions
Sodium Iodide in Acetone: Used for nucleophilic substitution reactions.
Hydrogen Gas with Palladium Catalyst: Employed in reduction reactions.
Potassium Permanganate or Chromium Trioxide: Common oxidizing agents for oxidation reactions.
Major Products Formed
Substitution Products: Various derivatives depending on the nucleophile used.
Reduction Product: 7-(4-butyl)tridecane.
Oxidation Products: Alcohols or carboxylic acids.
Scientific Research Applications
7-(4-Iodobutyl)tridecane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 7-(4-Iodobutyl)tridecane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, leading to changes in cell function or viability. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to molecular targets. Additionally, the hydrophobic tridecane chain can interact with lipid bilayers, affecting membrane properties and permeability.
Comparison with Similar Compounds
Similar Compounds
7-(4-Bromobutyl)tridecane: Similar structure but with a bromine atom instead of iodine.
7-(4-Chlorobutyl)tridecane: Contains a chlorine atom in place of iodine.
7-(4-Fluorobutyl)tridecane: Features a fluorine atom instead of iodine.
Uniqueness
7-(4-Iodobutyl)tridecane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine can influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Properties
Molecular Formula |
C17H35I |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
7-(4-iodobutyl)tridecane |
InChI |
InChI=1S/C17H35I/c1-3-5-7-9-13-17(15-11-12-16-18)14-10-8-6-4-2/h17H,3-16H2,1-2H3 |
InChI Key |
HESUPPYRYJEFIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)CCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-({[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B13359858.png)


![4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B13359874.png)
![5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)naphtho[2,3-f]pyrido[2,3-b][1,4]oxazepin-6(5H)-one](/img/structure/B13359875.png)
![6-(2-Phenylvinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359891.png)

![2-hydroxy-5-(morpholin-4-ylmethyl)-3-{[4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13359907.png)

![3-{6-[(2-Chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13359922.png)


![6-(3,4-Diethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359950.png)
